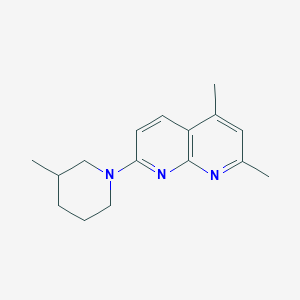

![molecular formula C15H16ClFN4O2 B6438154 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549000-49-7](/img/structure/B6438154.png)

2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine (2-CFPP) is a synthetic pyrimidine derivative with a wide range of applications in the field of scientific research. It is a versatile molecule that can be used for a variety of purposes, including as a substrate for enzyme reactions, as a fluorescent dye, and as a ligand for protein-protein interactions. 2-CFPP is also used in the synthesis of other compounds, such as nucleosides, nucleotides, and other small molecules.

Wissenschaftliche Forschungsanwendungen

2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine is widely used in scientific research for a variety of applications. It can be used as a substrate for enzyme reactions, as a fluorescent dye, and as a ligand for protein-protein interactions. It is also used in the synthesis of other compounds, such as nucleosides, nucleotides, and other small molecules. Additionally, 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine can be used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules.

Wirkmechanismus

Target of Action

Similar compounds have been shown to target gpr119 , a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

Gpr119 agonists, like the related compound mentioned above, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin glp-1 in the gastrointestinal tract . This suggests that our compound might interact with its target in a similar manner, leading to changes in glucose and lipid metabolism.

Biochemical Pathways

Based on the known action of gpr119 agonists , it can be inferred that this compound might influence the insulin signaling pathway and GLP-1 secretion pathway, leading to downstream effects on glucose homeostasis and lipid metabolism.

Pharmacokinetics

A related compound has been reported to have high oral bioavailability and low-to-moderate clearance in preclinical species . This suggests that our compound might have similar pharmacokinetic properties, which would impact its bioavailability and overall therapeutic effect.

Result of Action

Based on the known effects of gpr119 agonists , it can be inferred that this compound might lead to increased insulin release and GLP-1 secretion, potentially improving glucose homeostasis and lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine can be used as a fluorescent dye, which makes it useful for studying the structure and dynamics of proteins and other biomolecules. However, one of the main limitations is that 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine is not very soluble in water and can be toxic to certain cell lines.

Zukünftige Richtungen

The potential applications of 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine are still being explored. Future research could focus on the development of new synthesis methods for 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine and the development of new fluorescent probes based on 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine. Additionally, further research could be done to investigate the potential biochemical and physiological effects of 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine and to develop new methods for using 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine in laboratory experiments. Finally, further research could be done to explore the potential applications of 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine in drug development and other areas.

Synthesemethoden

2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine can be synthesized in a two-step process. The first step involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with 1-methylpiperidine-4-carboxylic acid in the presence of anhydrous sodium carbonate to form the pyridine derivative. The second step involves the reaction of the pyridine derivative with 5-methoxy-2-pyrimidinone in the presence of a base, such as sodium hydroxide, to form 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine.

Eigenschaften

IUPAC Name |

2-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN4O2/c1-22-12-8-19-15(20-9-12)23-11-2-4-21(5-3-11)14-13(17)6-10(16)7-18-14/h6-9,11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISSJHUWYOCQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=C(C=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6438080.png)

![7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438086.png)

![1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438087.png)

![N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438094.png)

![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438098.png)

![N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438100.png)

![N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438102.png)

![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)

![4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438129.png)

![4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438137.png)

![4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438139.png)

![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)

![4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438148.png)